Potassium 2-hydroxy-4-methoxybenzoate

Cosmetic Science Dermatology Melanogenesis

Potassium 2-hydroxy-4-methoxybenzoate (4MSK) offers a unique dual mechanism: it concurrently inhibits tyrosinase-driven melanin synthesis in melanocytes and upregulates keratinocyte transglutaminase-1 to actively excrete melanin. Unlike salicylic acid, its 4-methoxy substitution abolishes keratolytic irritation, making it safe for daily-wear and sensitive-skin brightening formulas. Water-soluble and approved as a quasi-drug in Japan (2003) and a cosmetic raw material in China (2007), it is clinically proven to lighten both pigmented and non-pigmented skin. Ideal for premium anti-melasma and post-inflammatory hyperpigmentation serums at ≤3% w/w.

Molecular Formula C8H7KO4
Molecular Weight 206.24 g/mol
CAS No. 152312-71-5
Cat. No. B129242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-hydroxy-4-methoxybenzoate
CAS152312-71-5
Molecular FormulaC8H7KO4
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)[O-])O.[K+]
InChIInChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
InChIKeyYRJKYHIIYRGTCC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-Hydroxy-4-Methoxybenzoate (4MSK): A Regulatory-Approved Skin Brightening Active with Dual-Action Mechanism


Potassium 2-hydroxy-4-methoxybenzoate, widely recognized by its INCI name Potassium Methoxysalicylate or the acronym 4MSK, is a potassium salt derivative of salicylic acid [1]. It functions as a skin-lightening agent approved as an active quasi-drug ingredient by Japan's Ministry of Health, Labour and Welfare (MHLW) in 2003 and as a cosmetic raw material by China's Ministry of Health in 2007 [1][2]. Distinguished from simple salicylic acid derivatives, 4MSK operates through a dual mechanism, concurrently inhibiting melanin production in melanocytes and normalizing keratinocyte differentiation to promote melanin excretion, thereby addressing hyperpigmentation at two distinct physiological levels [3].

Why Generic Substitution of Potassium 2-Hydroxy-4-Methoxybenzoate is Not Equivalent to Salicylic Acid or Other Whitening Agents


The substitution of Potassium 2-hydroxy-4-methoxybenzoate with alternative salicylates or common brightening agents (e.g., kojic acid, arbutin) is scientifically invalid due to its unique dual-action mechanism. Unlike salicylic acid, which primarily functions as a keratolytic, the potassium salt and 4-methoxy substitution of 4MSK abolishes its exfoliative activity at formulation pH, while imparting a novel capacity to upregulate keratinocyte differentiation markers (e.g., Transglutaminase 1) to actively facilitate melanin excretion [1]. Furthermore, while agents like arbutin and kojic acid act solely as tyrosinase inhibitors, 4MSK is clinically documented to increase skin lightness in both pigmented and non-pigmented skin, a differential outcome that cannot be assumed for mono-mechanism alternatives [2].

Quantitative Evidence for the Differential Performance of Potassium 2-Hydroxy-4-Methoxybenzoate (4MSK)


Dual Mechanism of Action: Superior Melanin Reduction via Concurrent Tyrosinase Inhibition and Keratinocyte Differentiation

4MSK demonstrates a unique dual-action mechanism not observed in single-target comparators like arbutin or kojic acid. In a 2025 study using human epidermal equivalents, 4MSK (10 µM) significantly suppressed melanin content by inhibiting tyrosinase activity in melanocytes while simultaneously promoting the gene expression of the differentiation marker Transglutaminase 1 (TGM1) in keratinocytes [1]. In contrast, the same study confirmed that common alternatives such as arbutin function solely as tyrosinase inhibitors without the keratinocyte-normalizing effect [2]. This dual action is critical for addressing both melanin production and its subsequent excretion.

Cosmetic Science Dermatology Melanogenesis

Clinical Efficacy: Superior Lightening of Pigmented and Non-Pigmented Skin in Split-Face Trial

In a 2025 double-blind, split-face, placebo-controlled clinical trial (n=number not specified in abstract), a 4MSK formulation was compared directly against a vehicle control. The 4MSK-treated side of the face demonstrated a statistically significant increase in skin lightness (L* value) in both pigmented and non-pigmented areas of the cheek compared to baseline and the vehicle control [1]. This contrasts with many tyrosinase inhibitors (e.g., arbutin, kojic acid), which primarily demonstrate efficacy on pigmented lesions rather than improving overall skin brightness [2]. The trial also showed a reduction in the desquamation area ratio on the cheek, indicating improved stratum corneum health [1].

Clinical Dermatology Cosmetic Efficacy Hyperpigmentation

Functional Differentiation from Salicylic Acid: Keratinocyte-Normalizing Activity Without Keratolysis

4MSK is structurally related to salicylic acid but exhibits a functionally distinct profile. While salicylic acid is a potent keratolytic agent, 4MSK lacks significant exfoliative properties on skin. This is due to the potassium salt form which maintains the molecule outside the pH range required for keratolysis [1]. Instead, 4MSK actively corrects abnormal keratinocyte differentiation, promoting the formation of hyaline keratin particles, thickening the granular layer, and thinning the stratum corneum to facilitate smooth melanin discharge . This profile allows 4MSK to be used at an approved maximum concentration of 3% in cosmetics [2] without the irritation potential commonly associated with free salicylic acid.

Formulation Chemistry Dermatology Salicylic Acid Derivatives

Enhanced Formulation Stability and Penetration vs. Free Acid Form

The potassium salt form of 2-hydroxy-4-methoxybenzoate confers significant advantages over the free acid (CAS 2237-36-7). As a water-soluble salt, 4MSK exhibits improved formulation compatibility in aqueous systems compared to the less soluble free acid. Furthermore, a recent patent from Shiseido details a '4MSK/fluid penetration technology' that enhances skin penetration of 4MSK, confirming that formulation innovation can increase the amount of active penetrating the skin by approximately two-fold compared to older formulas [1]. This demonstrates the compound's potential for optimized delivery, a critical factor for in vivo efficacy.

Pharmaceutical Technology Formulation Science Skin Penetration

Recommended Application Scenarios for Potassium 2-Hydroxy-4-Methoxybenzoate Based on Differential Evidence


Formulation of Advanced Brightening Serums and Creams Requiring a Dual-Action Mechanism

Given its unique dual-action profile—inhibiting melanin synthesis in melanocytes while promoting keratinocyte differentiation for melanin excretion—4MSK is optimally suited for premium skin brightening formulations targeting stubborn hyperpigmentation, including melasma and post-inflammatory hyperpigmentation [1]. Its approved maximum use concentration of 3% in cosmetics provides a clear regulatory benchmark for formulators [2]. The ingredient is particularly effective when combined with other actives like tranexamic acid, where a patented method exists to ensure formulation stability and prevent discoloration at a pH of 4.5-6.5 [3].

Development of Gentle Brightening Products for Sensitive Skin or Daily Use

The clear differentiation of 4MSK from salicylic acid in terms of keratolytic activity makes it a superior choice for daily-wear brightening products and those intended for sensitive skin [1]. Formulators can leverage its ability to normalize keratinization and promote a smoother skin surface without the risk of irritation, peeling, or pH constraints associated with traditional salicylic acid [2]. Its water-soluble salt form also simplifies incorporation into a wide range of aqueous-based cosmetic vehicles, from toners to lotions [3].

Creation of High-Efficacy Clinical Skincare Lines with Enhanced Active Delivery

For research-driven brands developing clinical or 'cosmeceutical' lines, the existence of advanced delivery technologies like the '4MSK/fluid penetration technology' offers a tangible pathway to product differentiation [1]. The ability to increase skin penetration of 4MSK by approximately two-fold provides a quantifiable performance advantage over competing products that rely on standard 4MSK formulations [1]. This scenario is ideal for premium anti-pigmentation products where maximizing active bioavailability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium 2-hydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.